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Key Findings &
Conclusions

| Phase I [1] | Recurrent high-grade gliomas (on EIAEDs) | PK Endpoint: Target steady-state concentration

>1400 nM. Dosing: 525 mg, 700 mg, 900 mg/day. | Thrombosis, thrombocytopenia, hemorrhage, elevated

ALT. | EIAEDs reduced drug exposure by ~80%. MTD not reached. Therapy well tolerated. | | Phase II [1] |

Recurrent high-grade gliomas (not on EIAEDs) | 6-month PFS: GBM: 7%; Anaplastic Glioma: 16%.

Objective Radiographic Response: 25% (21/84 patients). | Thrombosis, thrombocytopenia, hemorrhage,

elevated ALT. | Demonstrated anti-glioma activity, but insufficient single-agent activity for further

development as a monotherapy. | | Phase III [2] | Recurrent Glioblastoma (compared to Lomustine) |

Median PFS: 1.5 mos (Enzastaurin) vs 1.6 mos (Lomustine). Overall Survival: 6.6 mos (Enzastaurin) vs

7.1 mos (Lomustine). | Significantly better hematologic toxicity profile than Lomustine (1 vs 46 events). |

Well-tolerated but did not demonstrate superior efficacy compared to lomustine. |

Experimental Protocols & Methodologies

The design and key methodologies from the Phase I/II trial [1] provide insight into how this data was

generated.

Study Design & Treatment:
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Patient Stratification: Patients were stratified based on whether they were taking enzyme-

inducing antiepileptic drugs (EIAEDs), which significantly impact drug metabolism.
Phase I (Patients on EIAEDs): This was a dose-escalation study (525, 700, and 900 mg/day)

with a pharmacokinetic (PK) endpoint. The goal was to achieve a steady-state serum
concentration of enzastaurin and its metabolites above 1400 nM, a level estimated for clinical

efficacy.
Phase II (Patients not on EIAEDs): Patients received a daily flat dose of 500 or 525 mg. A

treatment cycle was 6 weeks, and the primary objectives were radiographic response and 6-
month progression-free survival (PFS6).

Pharmacokinetic (PK) Analysis:

Sampling: Plasma samples were collected at specified time points on day 1 and after 2 weeks
of treatment in cycle 1.

Analysis Method: Concentrations of enzastaurin and its metabolites were determined using
turbo ion spray, liquid chromatography/tandem mass spectrometry (LC/MS/MS).
Parameter Calculation: PK parameters (C~max~, AUC~0-24~, t~max~) were calculated using
non-compartmental methods with WinNonlin software.

Pharmacodynamic (PD) & Biomarker Analysis:

Target Engagement: To confirm the drug was hitting its intended target, researchers measured
the phosphorylation status of Glycogen Synthase Kinase-3 (GSK3) in peripheral blood

mononuclear cells (PBMCs) as a potential biomarker of PKC inhibition.
Method: PBMCs were prepared from whole blood, and phosphorylation of GSK3 was detected

using a commercially available ELISA kit.

Efficacy Assessment:

Tumor Response: Evaluated by contrast-enhanced MRI every 6 weeks. Tumor response was

assessed using standard criteria, requiring a stable corticosteroid dose and clinical stability.
Independent Review: All partial and complete responses were confirmed independently by

multiple reviewers to ensure objectivity.

Evolving Understanding of Enzastaurin's Mechanism

Initially developed as a specific Protein Kinase C beta (PKCβ) inhibitor, later research revealed a more

complex mechanism, which is crucial for interpreting clinical results [3] [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s003471?utm_src=pdf-body
https://www.smolecule.com/products/s003471?utm_src=pdf-body
https://www.smolecule.com/products/s003471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21360576/
https://www.sciencedirect.com/science/article/abs/pii/S1040842817300537
https://www.smolecule.com/products/s003471?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Initial Primary Target Other PKC Isoforms

Downstream Signaling Pathways

Enzastaurin

PKCβ
(Inhibited)

PKCα
(Inhibited at

Higher Doses)

At Higher Doses

PI3K/AKT Pathway
(Inhibited)

Direct Inhibition

VEGF

VEGF-Mediated
Angiogenesis
(Suppressed)

GSK3

Phosphorylation
(Suppressed)

ERK

Activation
(Suppressed)

BCL2 Phosphorylation
(Suppressed)

Apoptosis

Promotes

Angiogenesis Cell_Survival

Promotes
(Inhibition Suppresses)

Inhibits
(Suppression Promotes Apoptosis)

Click to download full resolution via product page

> Enzastaurin's multi-target mechanism of action, showing inhibition of PKCβ, other PKC isoforms like

PKCα at higher doses, and the PI3K/AKT pathway, leading to combined effects on apoptosis, angiogenesis,

and cell survival.

Key Lessons in Drug Development

The clinical development of enzastaurin offers critical insights for researchers [4]:
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From Specific to Multi-Target: The drug's efficacy in AML-derived cell lines was found not to be

solely dependent on PKCβ inhibition, underscoring the challenge of achieving true specificity and the
need for thorough mechanistic studies early in development [3].

The Biomarker Challenge: While a potential biomarker (pGSK3) was identified, its validation and
reliable application in the clinical setting proved difficult. Robust, validated biomarkers are essential

for demonstrating target engagement and selecting patient populations most likely to respond.
Clinical Trial Design: The transition from promising Phase II data (which led to the Phase III trial) to

a negative Phase III result highlights the risks of basing pivotal trials on interim analyses from single-
site studies and the importance of robust trial designs with clear go/no-go decision points [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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